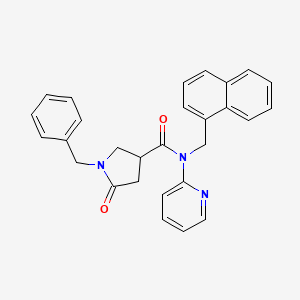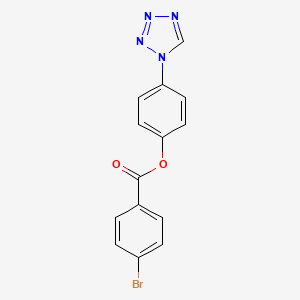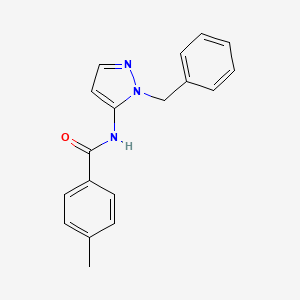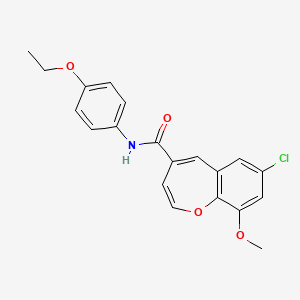![molecular formula C24H29N5O B14981919 7-cycloheptyl-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14981919.png)
7-cycloheptyl-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]PHENYL METHYL ETHER is a complex organic compound featuring a unique structure that combines a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a cycloheptyl and dimethyl substitution. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a CDK2 inhibitor .
Méthodes De Préparation
The synthesis of 4-[(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]PHENYL METHYL ETHER involves several steps:
Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This is typically achieved through a series of cyclization reactions starting from appropriate pyrimidine and triazole precursors.
Substitution Reactions: The cycloheptyl and dimethyl groups are introduced through nucleophilic substitution reactions under controlled conditions.
Analyse Des Réactions Chimiques
4-[(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]PHENYL METHYL ETHER undergoes various chemical reactions:
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential CDK2 inhibitor, which could be useful in cancer treatment.
Biological Studies: Its unique structure makes it a valuable tool for studying the interactions of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives with biological targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-[(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]PHENYL METHYL ETHER involves inhibition of CDK2 (Cyclin-Dependent Kinase 2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
- 2,7-Diisobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thioglycoside derivatives
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties .
Propriétés
Formule moléculaire |
C24H29N5O |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
10-cycloheptyl-4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H29N5O/c1-16-17(2)29(19-8-6-4-5-7-9-19)23-22(16)24-26-21(27-28(24)15-25-23)14-18-10-12-20(30-3)13-11-18/h10-13,15,19H,4-9,14H2,1-3H3 |
Clé InChI |
NKGZARWVEKDVAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=C(C=C4)OC)C5CCCCCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14981839.png)
![N-[2-(1-Cyclohexen-1-yl)ethyl]-5-(4-methoxyphenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B14981849.png)

![7-(2-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981856.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14981869.png)

![2-(2,3-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B14981893.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B14981899.png)


![1-benzyl-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14981914.png)

![5-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B14981935.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14981941.png)
